molecular formula C28H25N3O4S B3506759 N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(phenylsulfamoyl)benzamide

N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(phenylsulfamoyl)benzamide

Cat. No.: B3506759
M. Wt: 499.6 g/mol
InChI Key: YUNYENNGQRCTCQ-UHFFFAOYSA-N
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Description

N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(phenylsulfamoyl)benzamide is a complex organic compound that features both carbamoyl and sulfamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(phenylsulfamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Benzylcarbamoyl Intermediate

    • React benzylamine with phosgene to form benzyl isocyanate.
    • React benzyl isocyanate with 2-aminobenzoic acid to form N-(benzylcarbamoyl)phenylamine.
  • Formation of the Phenylsulfamoyl Intermediate

    • React 4-methyl-3-nitrobenzoic acid with phenylsulfonyl chloride in the presence of a base to form 4-methyl-3-(phenylsulfamoyl)benzoic acid.
  • Coupling Reaction

    • Couple the N-(benzylcarbamoyl)phenylamine with 4-methyl-3-(phenylsulfamoyl)benzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(phenylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamoyl or sulfamoyl derivatives.

Scientific Research Applications

N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(phenylsulfamoyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(phenylsulfamoyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzylcarbamoyl)phenylamine
  • 4-methyl-3-(phenylsulfamoyl)benzoic acid
  • N-(phenylcarbamoyl)phenylamine

Uniqueness

N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(phenylsulfamoyl)benzamide is unique due to the presence of both carbamoyl and sulfamoyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may only contain one of these functional groups.

Properties

IUPAC Name

N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(phenylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-20-16-17-22(18-26(20)36(34,35)31-23-12-6-3-7-13-23)27(32)30-25-15-9-8-14-24(25)28(33)29-19-21-10-4-2-5-11-21/h2-18,31H,19H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNYENNGQRCTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)S(=O)(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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